molecular formula C48H74F3N13O12 B8075408 [Sar1, Ile8]-Angiotensin II (TFA)

[Sar1, Ile8]-Angiotensin II (TFA)

カタログ番号: B8075408
分子量: 1082.2 g/mol
InChIキー: CRMJFLJNJDPPTM-OFHYUQTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Sar1, Ile8]-Angiotensin II (TFA) is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is modified at the first and eighth positions of the angiotensin II peptide sequence, where sarcosine replaces aspartic acid and isoleucine replaces phenylalanine, respectively. The trifluoroacetate (TFA) salt form enhances its stability and solubility for research purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [Sar1, Ile8]-Angiotensin II (TFA) involves solid-phase peptide synthesis (SPPS), a method widely used for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected and coupled to the growing peptide chain. The specific steps include:

    Resin Loading: The C-terminal amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the deprotected amino acid on the resin.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of [Sar1, Ile8]-Angiotensin II (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the peptide.

化学反応の分析

Types of Reactions

[Sar1, Ile8]-Angiotensin II (TFA) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific reagents for mutagenesis, such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with reduced disulfide bonds.

    Substitution: Peptide with altered amino acid sequence.

科学的研究の応用

[Sar1, Ile8]-Angiotensin II (TFA) is extensively used in scientific research due to its ability to mimic the physiological effects of angiotensin II while providing enhanced stability. Its applications include:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of angiotensin II in cellular signaling and receptor binding.

    Medicine: Exploring potential therapeutic uses in hypertension and cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

作用機序

[Sar1, Ile8]-Angiotensin II (TFA) exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a cascade of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels and activate protein kinase C (PKC), resulting in vasoconstriction and increased blood pressure.

類似化合物との比較

Similar Compounds

    Angiotensin II: The natural hormone with similar receptor binding properties but less stability.

    [Sar1, Val5, Ala8]-Angiotensin II: Another analog with different modifications, used for studying receptor specificity.

    Losartan: An angiotensin II receptor antagonist used as an antihypertensive drug.

Uniqueness

[Sar1, Ile8]-Angiotensin II (TFA) is unique due to its specific modifications that enhance stability and receptor binding affinity. These properties make it a valuable tool for research and potential therapeutic applications.

生物活性

[Sar1, Ile8]-Angiotensin II, commonly referred to as Sarile, is a synthetic analog of angiotensin II (Ang II) that has garnered attention for its unique biological properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications for research and clinical practice.

Overview of Angiotensin II

Angiotensin II is a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance. It operates primarily through the angiotensin II type 1 receptor (AT1), influencing various physiological responses such as vasoconstriction, aldosterone secretion, and sympathetic nervous system activation . The modification of Ang II to create analogs like [Sar1, Ile8]-Angiotensin II has been a focus of research aimed at enhancing or inhibiting specific biological activities.

Receptor Interaction

[Sar1, Ile8]-Angiotensin II functions primarily as an antagonist at the AT1 receptor. By substituting the first amino acid (serine) with sarcosine and the eighth amino acid (valine) with isoleucine, Sarile exhibits reduced agonistic activity compared to native Ang II. This modification allows it to effectively block the receptor's activation without eliciting the full spectrum of responses associated with Ang II .

Physiological Effects

Research indicates that Sarile can lower arterial blood pressure by inhibiting the firing rate of cardiovascular neurons in the rostral ventrolateral medulla, particularly in spontaneously hypertensive rats. This suggests that Sarile enhances sensitivity to endogenous Ang II while mitigating its hypertensive effects .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of [Sar1, Ile8]-Angiotensin II:

Study Findings Methodology
Reduced arterial blood pressure in spontaneously hypertensive ratsMicroinjection into rostral ventrolateral medulla
High antagonist activity (pA2 = 7.1-8.3) in uterine assaysBioassays using rat uterus
Antiplasmodial activity against Plasmodium gallinaceumIn vitro assays on parasite lipid membranes

Case Study 1: Cardiovascular Regulation

In a study investigating the effects of Sarile on cardiovascular neurons, it was observed that microinjection into the rostral ventrolateral medulla resulted in a significant decrease in both arterial blood pressure and neuronal firing rates in spontaneously hypertensive rats. This finding underscores Sarile's potential as a therapeutic agent for managing hypertension through central nervous system mechanisms .

Case Study 2: Antiplasmodial Activity

Another research effort focused on the antiplasmodial properties of Ang II analogs, including Sarile. Modifications to the peptide structure enhanced its efficacy against Plasmodium gallinaceum while reducing vasoconstrictor effects. These findings suggest that such analogs could be developed into treatments for malaria without compromising cardiovascular stability .

特性

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H73N13O10.C2HF3O2/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48;3-2(4,5)1(6)7/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51);(H,6,7)/t26-,27-,31-,32-,33-,34-,36-,37-,38-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMJFLJNJDPPTM-OFHYUQTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74F3N13O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1082.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。